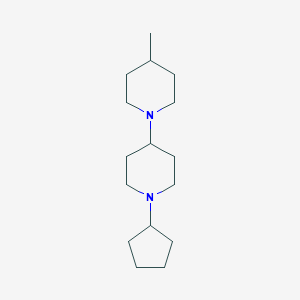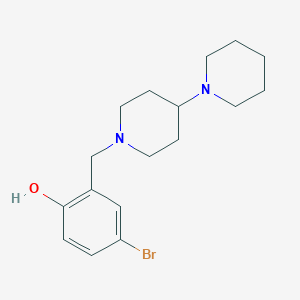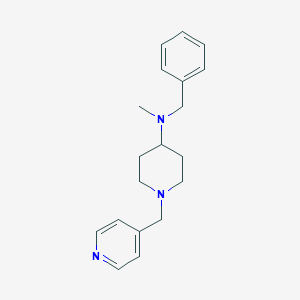![molecular formula C24H30N2O2 B247484 (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247484.png)
(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H27NO2 This compound is known for its unique structural features, which include a methoxyphenyl group and a phenylcyclohexyl piperazino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-phenylcyclohexylamine with piperazine under controlled conditions to form the piperazine derivative.
Methoxyphenyl Group Introduction:
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors and as a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar structural features.
Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: A compound with structural similarities, used as an antihypertensive agent.
Uniqueness
(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE stands out due to its unique combination of a methoxyphenyl group and a phenylcyclohexyl piperazino moiety. This structural arrangement imparts specific physicochemical properties and biological activities that differentiate it from other similar compounds.
属性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-10-6-5-9-22(23)24(27)26-17-15-25(16-18-26)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-10,20-21H,11-18H2,1H3 |
InChI 键 |
KTUDFWVRHCCUET-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


METHANONE](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
